Cas no 1339483-33-8 (1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid)

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is a brominated heterocyclic compound featuring a thiophene core linked to a pyrrolidine carboxylic acid moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The bromine substituent enhances reactivity for cross-coupling reactions, while the carboxylic acid group allows for derivatization or salt formation. Its well-defined molecular architecture ensures consistent performance in targeted synthesis. The compound is typically characterized by high purity and stability, making it suitable for rigorous experimental conditions. Its utility spans medicinal chemistry, material science, and catalysis, offering researchers a reliable building block for complex molecular frameworks.
1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid structure
1339483-33-8 structure
商品名:1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
CAS番号:1339483-33-8
MF:C10H12BrNO2S
メガワット:290.176780700684
CID:5057768

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
    • 1-((5-Bromothiophen-2-yl)methyl)pyrrolidine-3-carboxylic acid
    • 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
    • インチ: 1S/C10H12BrNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
    • InChIKey: KVCOCRRFTRHACS-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(CN2CCC(C(=O)O)C2)S1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • トポロジー分子極性表面積: 68.8
  • 疎水性パラメータ計算基準値(XlogP): -0.1

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-2972-5g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8 95%+
5g
$2525.0 2023-09-07
TRC
B145356-1g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8
1g
$ 680.00 2022-06-07
Life Chemicals
F1908-2972-0.5g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2972-1g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8 95%+
1g
$770.0 2023-09-07
Life Chemicals
F1908-2972-10g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-2972-2.5g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8 95%+
2.5g
$1679.0 2023-09-07
TRC
B145356-500mg
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8
500mg
$ 435.00 2022-06-07
TRC
B145356-100mg
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8
100mg
$ 115.00 2022-06-07
Life Chemicals
F1908-2972-0.25g
1-[(5-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
1339483-33-8 95%+
0.25g
$694.0 2023-09-07

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid 関連文献

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1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acidに関する追加情報

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid: A Comprehensive Overview of Its Properties and Applications

1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid (CAS No. 1339483-33-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique molecular structure combining a bromothiophene moiety with a pyrrolidine carboxylic acid group, serves as a valuable intermediate in the synthesis of various bioactive molecules. Its CAS number 1339483-33-8 is frequently searched by researchers and industry professionals seeking high-purity reagents for drug discovery and development.

The molecular formula of 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is C10H12BrNO2S, with a molecular weight of approximately 290.18 g/mol. The presence of the 5-bromothiophene group enhances its reactivity, making it a versatile building block in organic synthesis. Researchers often explore its potential in creating heterocyclic compounds, which are pivotal in designing new therapeutic agents. The compound's carboxylic acid functionality further allows for easy derivatization, enabling the development of novel chemical entities with tailored properties.

In recent years, the demand for 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid has surged due to its applications in medicinal chemistry. It is particularly relevant in the design of small molecule inhibitors and enzyme modulators, which are critical in targeting diseases such as cancer and neurological disorders. The compound's bromothiophene moiety is known to interact with biological targets, making it a key component in the development of potent drug candidates. This aligns with the growing interest in precision medicine and targeted therapies, which dominate current pharmaceutical research trends.

From a synthetic perspective, 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid is often utilized in cross-coupling reactions and amide bond formations. These reactions are fundamental in constructing complex molecular architectures, which are essential for advancing drug discovery programs. The compound's compatibility with various reaction conditions underscores its utility in high-throughput screening and combinatorial chemistry, both of which are hot topics in modern chemical research.

The stability and solubility of 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid are also noteworthy. It exhibits moderate solubility in polar organic solvents, which facilitates its use in solution-phase synthesis. This property is particularly advantageous for researchers working on peptide mimetics and bioactive scaffolds, where solubility plays a crucial role in reaction efficiency and yield. Additionally, the compound's stability under standard laboratory conditions ensures consistent performance in various experimental setups.

Market trends indicate a rising interest in 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid, driven by the expanding pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research often list this compound in their portfolios, catering to the needs of academic and industrial researchers. The compound's CAS 1339483-33-8 is frequently referenced in patent applications and scientific publications, highlighting its relevance in cutting-edge research.

In conclusion, 1-[(5-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid (CAS No. 1339483-33-8) is a multifaceted compound with significant potential in drug development and chemical synthesis. Its unique structural features, combined with its reactivity and stability, make it a valuable asset for researchers exploring new therapeutic avenues. As the demand for innovative bioactive molecules continues to grow, this compound is poised to play a pivotal role in shaping the future of medicinal chemistry and pharmaceutical innovation.

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